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Compound of Interest

Compound Name: H-Gly-His-OH.HCl

Cat. No.: B1371775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glycyl-L-histidine (GHK) is a naturally occurring tripeptide with a high affinity for copper ions,

forming the complex GHK-Cu. This peptide has garnered significant interest in the fields of

regenerative medicine, dermatology, and drug development due to its diverse biological

activities. In vitro studies have been instrumental in elucidating the mechanisms of action of

GHK and GHK-Cu, demonstrating their roles in wound healing, anti-inflammatory responses,

antioxidant effects, and tissue remodeling.[1][2][3] This document provides detailed application

notes and protocols for a range of in vitro assays utilizing GHK, with a particular focus on GHK-

Cu.

Data Presentation
The following tables summarize quantitative data from various in vitro studies on the effects of

GHK-Cu.

Table 1: Effect of GHK-Cu on Extracellular Matrix Protein
Production in Human Dermal Fibroblasts
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Concentration
of GHK-Cu

Treatment
Duration

Collagen
Production (%
increase vs.
control)

Elastin
Production (%
increase vs.
control)

Reference

0.01 nM 96 hours
Significant

increase
~30%

1 nM 96 hours
Significant

increase
~30%

100 nM 96 hours
Significant

increase
~30%

Table 2: Effect of GHK-Cu on Cell Proliferation and
Viability

Cell Type
GHK-Cu
Concentrati
on

Treatment
Duration

Effect
Quantitative
Result

Reference

Human

Umbilical

Vein

Endothelial

Cells

(HUVECs)

100 µM

(liposomes)
Not specified

Increased

proliferation

33.1%

increase
[4]

Human

Dermal

Fibroblasts

1 µM Not specified
Increased

viability

12.5-fold

increase (with

LED)

[2]

Human

Dermal

Fibroblasts

0.1 - 10 µM Not specified

Increased

keratinocyte

proliferation

Strong

stimulation
[1]

Table 3: Anti-Inflammatory and Antioxidant Effects of
GHK-Cu in Vitro
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Cell
Type/System

GHK-Cu
Concentration

Effect
Quantitative
Result

Reference

Caco-2 cells ≤ 10 µM
Reduced ROS

levels

48% inhibition of

t-BOOH-induced

ROS

[5]

DSS-induced

colitis model (in

vivo)

Not specified

Reduced pro-

inflammatory

cytokines

Significant

reduction in IL-

1β, IL-6, TNF-α

[6]

Ischemic wounds

in rats
Not specified

Decreased TNF-

α

Significant

decrease
[2]

Table 4: Effect of GHK-Cu on Gene and Protein
Expression

Cell Type
GHK-Cu
Concentrati
on

Target
Gene/Protei
n

Effect
Quantitative
Result

Reference

Human

Dermal

Fibroblasts

0.01, 1, 100

nM

MMP-1,

MMP-2

Increased

expression

Significant

increase
[7]

Human

Dermal

Fibroblasts

0.01, 1, 100

nM
TIMP-1

Increased

expression

Significant

increase
[7]

Human

Dermal

Fibroblasts

1 µM bFGF
Increased

production

230%

increase (with

LED)

[2]

HUVECs
100 µM

(liposomes)
VEGF, FGF-2

Increased

expression

> 2-fold

increase
[4]

Human

Dermal

Fibroblasts

1:9 ratio with

LMW HA
Collagen IV

Increased

synthesis

25.4 times

increase
[8][9]
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Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of GHK-Cu on the viability and proliferation of human

dermal fibroblasts.

Materials:

Human Dermal Fibroblasts (HDFs)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

GHK-Cu (lyophilized)

Sterile phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well cell culture plates

Microplate reader

Protocol:

Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at

37°C in a 5% CO₂ incubator to allow for cell attachment.

GHK-Cu Preparation: Prepare a stock solution of GHK-Cu by reconstituting the lyophilized

powder in sterile water or PBS. Further dilute the stock solution in serum-free DMEM to

achieve the desired final concentrations (e.g., 0.01 nM, 1 nM, 100 nM).
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Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace

it with 100 µL of the prepared GHK-Cu solutions. Include a vehicle control (serum-free

DMEM without GHK-Cu).

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well

and incubate for 4 hours at 37°C.

Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of

DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Express the results as a percentage of the vehicle control.

In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of GHK-Cu on cell migration, a key process in wound

healing.[10][11][12]

Materials:

Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaT)

6-well or 12-well cell culture plates

Complete growth medium (e.g., DMEM with 10% FBS)

Serum-free medium

GHK-Cu

Sterile 200 µL pipette tips or a scratcher tool

Microscope with a camera

Protocol:
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Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate at a density that will form a

confluent monolayer after 24-48 hours.

Creating the Scratch: Once the cells have reached confluency, create a "scratch" in the

monolayer using a sterile 200 µL pipette tip. Create a straight line across the center of the

well.

Washing: Gently wash the wells with PBS to remove any detached cells.

Treatment: Replace the PBS with serum-free medium containing different concentrations of

GHK-Cu. Include a vehicle control (serum-free medium without GHK-Cu).

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the

scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the

location of the images to ensure the same field of view is captured at subsequent time

points.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

Image Acquisition (Subsequent Time Points): Capture images of the same scratch areas at

regular intervals (e.g., 6, 12, 24, and 48 hours).

Data Analysis: Measure the width or area of the scratch at each time point using image

analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the

initial scratch area.

Quantification of Collagen Production (Sircol Assay)
This protocol describes the colorimetric measurement of soluble collagen secreted by

fibroblasts in culture.

Materials:

Human Dermal Fibroblasts (HDFs)

24-well cell culture plates

Complete growth medium
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Serum-free medium containing GHK-Cu

Sircol Soluble Collagen Assay Kit (or similar)

Microplate reader

Protocol:

Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to near confluency.

Replace the growth medium with serum-free medium containing various concentrations of

GHK-Cu and a vehicle control. Incubate for 48-96 hours.

Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble

collagen.

Collagen Precipitation: Follow the manufacturer's instructions for the Sircol assay. Typically,

this involves precipitating the collagen from the supernatant using the provided reagent.

Washing and Solubilization: Wash the precipitated collagen and then dissolve it in the alkali

reagent provided in the kit.

Absorbance Measurement: Transfer the samples to a 96-well plate and measure the

absorbance at the recommended wavelength (usually around 555 nm).

Data Analysis: Calculate the collagen concentration in each sample using a standard curve

generated with the provided collagen standard.

Gene Expression Analysis (RT-qPCR)
This protocol is for measuring the effect of GHK-Cu on the expression of target genes, such as

those for collagen, MMPs, and TIMPs.[9]

Materials:

Treated cells

RNA extraction kit

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://marciorubin.com.br/wp-content/uploads/2024/05/j-of-cosmetic-dermatology-2023-jiang-synergy-of-ghkcu-and-hyaluronic-acid-on-collagen-iv-upregulation-via-fibroblast.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reverse transcription kit

qPCR master mix with SYBR Green

Gene-specific primers (forward and reverse)

qPCR instrument

Protocol:

Cell Treatment: Culture and treat cells with GHK-Cu as described in the previous protocols.

RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using

a commercial RNA extraction kit according to the manufacturer's protocol.

RNA Quantification and Quality Control: Measure the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop).

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA

using a reverse transcription kit.

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a

SYBR Green-based qPCR master mix. Run the reaction in a qPCR instrument.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold

change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the protein levels of specific targets, such as signaling

pathway components, in response to GHK-Cu treatment.[6]

Materials:

Treated cells

RIPA buffer with protease and phosphatase inhibitors

Protein quantification assay kit (e.g., BCA assay)
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Laemmli sample buffer

SDS-PAGE gels and electrophoresis system

Transfer buffer and blotting system (e.g., PVDF membrane)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against the protein of interest

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Protein Extraction: After treatment with GHK-Cu, wash the cells with ice-cold PBS and lyse

them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample

buffer and heat at 95-100°C for 5 minutes.

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis

to separate the proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, add the chemiluminescent substrate to the membrane and

detect the signal using an imaging system.

Data Analysis: Quantify the band intensities using image analysis software and normalize to

a loading control (e.g., GAPDH, β-actin).

Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of specific cytokines (e.g., IL-6, TNF-α) in the

cell culture medium following GHK-Cu treatment.

Materials:

Cell culture supernatant from treated cells

ELISA kit for the cytokine of interest

Wash buffer

Substrate solution

Stop solution

Microplate reader

Protocol:

Sample Collection: Collect the cell culture supernatant from cells treated with GHK-Cu and

control conditions.

ELISA Procedure: Follow the protocol provided with the commercial ELISA kit. This typically

involves:

Adding standards and samples to the antibody-coated wells.

Incubating to allow the cytokine to bind.
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Washing the wells.

Adding a detection antibody.

Incubating and washing.

Adding an enzyme-linked secondary antibody.

Incubating and washing.

Adding the substrate solution to develop the color.

Stopping the reaction with the stop solution.

Absorbance Measurement: Measure the absorbance at the specified wavelength using a

microplate reader.

Data Analysis: Calculate the cytokine concentration in the samples by comparing their

absorbance values to a standard curve generated with known concentrations of the cytokine.

Visualizations
Signaling Pathway of GHK-Cu in Skin Regeneration

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration -
PMC [pmc.ncbi.nlm.nih.gov]

2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene
Data - PMC [pmc.ncbi.nlm.nih.gov]

3. ls.peacefmonline.com [ls.peacefmonline.com]

4. marciorubin.com.br [marciorubin.com.br]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1371775?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4508379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4508379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073405/
https://ls.peacefmonline.com/article/388822-ghk-cu-peptide-skin-inflammation-and-more
https://marciorubin.com.br/wp-content/uploads/2024/05/wrr.12520.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms,
possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

6. Exploring the beneficial effects of GHK-Cu on an experimental model of colitis and the
underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. marciorubin.com.br [marciorubin.com.br]

10. med.virginia.edu [med.virginia.edu]

11. moodle2.units.it [moodle2.units.it]

12. youtube.com [youtube.com]

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Assays
Using Glycyl-L-Histidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371775#in-vitro-assays-using-glycyl-l-histidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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